Cas no 1147343-55-2 (tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate)

tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Tert-butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate
- EN300-28303177
- AKOS033785684
- 1147343-55-2
- tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate
- Z217682066
- CS-0293480
- 1-Piperazinecarboxylic acid, 4-[2-(4-bromophenoxy)acetyl]-, 1,1-dimethylethyl ester
- tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate
-
- MDL: MFCD13259475
- インチ: 1S/C17H23BrN2O4/c1-17(2,3)24-16(22)20-10-8-19(9-11-20)15(21)12-23-14-6-4-13(18)5-7-14/h4-7H,8-12H2,1-3H3
- InChIKey: DOCIQCPLGHAUGF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)OCC(N1CCN(C(=O)OC(C)(C)C)CC1)=O
計算された属性
- せいみつぶんしりょう: 398.08412g/mol
- どういたいしつりょう: 398.08412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 436
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 59.1Ų
じっけんとくせい
- 密度みつど: 1.369±0.06 g/cm3(Predicted)
- ふってん: 518.7±50.0 °C(Predicted)
- 酸性度係数(pKa): -0.39±0.70(Predicted)
tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28303177-0.5g |
tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate |
1147343-55-2 | 95.0% | 0.5g |
$397.0 | 2025-03-19 | |
Enamine | EN300-28303177-2.5g |
tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate |
1147343-55-2 | 95.0% | 2.5g |
$810.0 | 2025-03-19 | |
Enamine | EN300-28303177-0.05g |
tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate |
1147343-55-2 | 95.0% | 0.05g |
$348.0 | 2025-03-19 | |
Enamine | EN300-28303177-10g |
tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate |
1147343-55-2 | 90% | 10g |
$1778.0 | 2023-09-07 | |
Enamine | EN300-28303177-5g |
tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate |
1147343-55-2 | 90% | 5g |
$1199.0 | 2023-09-07 | |
1PlusChem | 1P01V2U0-5g |
tert-Butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate |
1147343-55-2 | 90% | 5g |
$1544.00 | 2023-12-26 | |
1PlusChem | 1P01V2U0-1g |
tert-Butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate |
1147343-55-2 | 90% | 1g |
$574.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364150-250mg |
Tert-butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate |
1147343-55-2 | 98% | 250mg |
¥15542.00 | 2024-08-09 | |
Enamine | EN300-28303177-1.0g |
tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate |
1147343-55-2 | 95.0% | 1.0g |
$414.0 | 2025-03-19 | |
1PlusChem | 1P01V2U0-250mg |
tert-Butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate |
1147343-55-2 | 90% | 250mg |
$533.00 | 2023-12-26 |
tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate 関連文献
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate (CAS No. 1147343-55-2)
Tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1147343-55-2, represents a novel molecular structure with potential applications in the synthesis of bioactive molecules. The intricate architecture of this compound, featuring a combination of tert-butyl, acetyl, piperazine, and bromophenoxy groups, makes it a subject of interest for researchers exploring new pharmacological pathways.
The< strong>tert-butyl group in the molecular structure contributes to the stability and lipophilicity of the compound, which are critical factors in drug design. This feature enhances the compound's ability to cross biological membranes, making it a promising candidate for oral or transdermal drug delivery systems. Additionally, the presence of the< strong>acetyl moiety can influence the reactivity and metabolic pathways of the molecule, offering a versatile platform for further chemical modifications.
The core structure of Tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate incorporates a< strong>piperazine ring, which is a common pharmacophore in many drugs due to its ability to interact with various biological targets. Piperazine derivatives are known for their role in treating conditions such as allergies, parasitic infections, and central nervous system disorders. The< strong>4-bromophenoxy group adds another layer of complexity to the molecule, potentially enhancing its binding affinity to specific receptors or enzymes.
In recent years, there has been growing interest in developing novel compounds that can modulate neurotransmitter systems. The< strong>piperazine-1-carboxylate moiety in this compound suggests potential interactions with serotonin and dopamine receptors, which are crucial for regulating mood, cognition, and movement. Current research in this area is focused on identifying molecules that can selectively target these receptors without causing off-target effects.
The< strong>bromine atom in the< strong>4-bromophenoxy group is particularly noteworthy as it provides a handle for further chemical manipulation through techniques such as cross-coupling reactions. This allows researchers to attach various functional groups or other pharmacophores to the molecule, tailoring its properties for specific therapeutic applications. For instance, attaching polar or charged groups could enhance solubility or target specificity.
The synthesis of Tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, are often employed to construct the complex framework of this compound efficiently. The use of high-purity starting materials and rigorous purification techniques ensures that the final product meets the stringent requirements for pharmaceutical applications.
Evaluation of the pharmacological properties of this compound is currently underway in several research laboratories. In vitro studies have demonstrated promising results regarding its interaction with target proteins and enzymes relevant to neurological disorders. The ability of Tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate to modulate these targets without significant toxicity makes it an attractive candidate for further development into a therapeutic agent.
The potential applications of this compound extend beyond neurological disorders. Its unique structural features may also make it useful in treating conditions related to neurotransmitter imbalances, such as depression, anxiety, and chronic pain syndromes. Researchers are exploring various derivatives of this molecule to optimize its pharmacological profile and enhance its therapeutic efficacy.
The role of computational chemistry and molecular modeling has been instrumental in understanding the behavior of Tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate. By simulating its interactions with biological targets at the atomic level, scientists can predict how it will function within living systems and identify areas for improvement. These computational approaches complement experimental studies by providing insights into structural optimization and mechanism-based drug design.
In conclusion, Tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate (CAS No. 1147343-55-2) represents a significant advancement in pharmaceutical chemistry due to its complex structure and potential therapeutic applications. The combination of lipophilic tert-butyl groups, reactive acetyl moieties, CNS-active piperazine rings, and versatile bromophenoxy substituents makes this compound a valuable tool for drug discovery efforts aimed at treating neurological and other disorders associated with neurotransmitter dysregulation.
1147343-55-2 (tert-butyl 4-2-(4-bromophenoxy)acetylpiperazine-1-carboxylate) 関連製品
- 1504984-42-2(3-(3-Chloro-4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid)
- 2121511-70-2((3-(Dimethylamino)-5-fluorophenyl)boronic acid)
- 1788054-65-8(7-bromo-1h,2h,3h-pyrrolo[3,2-c]pyridin-2-one)
- 2580201-53-0(3-(5-chloro-2-fluoropyridin-3-yl)prop-2-yn-1-amine hydrochloride)
- 1798463-08-7(N1-[2-Methoxy-2-(3-methoxyphenyl)ethyl]-N2-[2-(trifluoromethyl)phenyl]ethanediamide)
- 1261797-81-2(Methyl 6-amino-5-(2,3-difluorophenyl)picolinate)
- 2680833-95-6(4-N-(4-iodophenyl)acetamidobutanoic acid)
- 1190323-48-8(3,9-bis[(2E)-but-2-en-1-yl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione)
- 2138176-13-1(4-phenyl-2-(pyrimidin-2-yl)butan-2-amine)
- 1172423-76-5(4-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide)


